3'-Sialyllactose

Description

BenchChem offers high-quality 3'-Sialyllactose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Sialyllactose including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

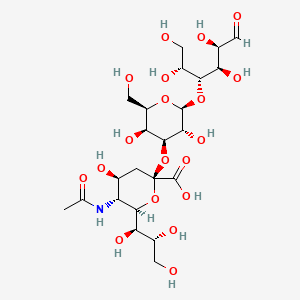

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO19/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZGSVFYNBZVIK-FHHHURIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905216 | |

| Record name | 3′-Sialyllactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3'-Sialyllactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35890-38-1 | |

| Record name | 3′-Sialyllactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35890-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylneuraminoyllactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035890381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, O-(N-acetyl-.alpha.-neuraminosyl)-(2.fwdarw.3)-O-.beta.-D-galactopyranosyl-(1.fwdarw.4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3′-Sialyllactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-SIALYLLACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J7TAL60G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3'-Sialyllactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Biological Functions of 3'-Sialyllactose in Infants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human milk is a complex and dynamic fluid, rich in a variety of bioactive components that play a crucial role in infant development. Among these, human milk oligosaccharides (HMOs) have garnered significant scientific attention. 3'-Sialyllactose (3'-SL) is one of the most abundant sialylated HMOs in human milk and is implicated in a range of physiological processes vital for infant health.[1][2] This technical guide provides an in-depth overview of the core biological functions of 3'-SL in infants, with a focus on its impact on gut health, immune system development, and neurodevelopment. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways to serve as a valuable resource for researchers and professionals in the field.

Core Biological Functions of 3'-Sialyllactose

3'-Sialyllactose exerts its biological effects through several mechanisms, primarily by acting as a prebiotic, a modulator of host-pathogen interactions, and a direct signaling molecule. Its functions can be broadly categorized into three key areas:

-

Gut Health and Microbiota Modulation: 3'-SL is not readily digested by the infant, allowing it to reach the colon intact where it selectively promotes the growth of beneficial bacteria, particularly Bifidobacterium and Bacteroides species.[3] This prebiotic effect contributes to the establishment of a healthy gut microbiome, which is essential for nutrient metabolism, gut barrier integrity, and overall immune homeostasis. Furthermore, 3'-SL can act as a decoy receptor, inhibiting the adhesion of pathogens to the intestinal epithelium, thereby reducing the risk of infections.[4]

-

Immune System Development and Modulation: The infant immune system is immature at birth, and 3'-SL plays a significant role in its development and education. It has been shown to modulate the host immune response by attenuating inflammatory pathways.[5] For instance, 3'-SL can inhibit the activation of Toll-like receptor 4 (TLR4), a key receptor in the inflammatory cascade, leading to a reduction in pro-inflammatory cytokine production.[1][5] This immunomodulatory activity is crucial for preventing excessive inflammation and promoting immune tolerance in the developing infant.

-

Brain Development and Cognition: Emerging evidence strongly suggests a link between 3'-SL and infant neurodevelopment. The sialic acid moiety of 3'-SL is a critical building block for gangliosides and polysialic acid, which are essential components of neural cell membranes and are involved in synaptogenesis, neuronal plasticity, and myelination.[6] Studies have shown a positive association between the concentration of 3'-SL in breast milk and improved cognitive outcomes in infants, particularly in language development.[7]

Quantitative Data on the Effects of 3'-Sialyllactose

The following tables summarize key quantitative findings from various studies investigating the effects of 3'-Sialyllactose in infants and preclinical models.

Table 1: Effects of 3'-Sialyllactose on Infant Cognitive Development

| Study Population | Intervention/Exposure | Outcome Measure | Key Finding | Reference |

| Term infants (2-25 months) | Higher concentration of 3'-SL in human milk | Mullen Scales of Early Learning (MSEL) | Positive association with Early Learning Composite, Receptive Language, and Expressive Language scores. | [7] |

| Preterm pigs | Formula supplemented with sialyllactose | Spatial T-maze test | Higher proportion of pigs reached learning criteria compared to control. | [6] |

| Piglets (3-day-old) | Formula supplemented with sialyllactose | Brain metabolites (MRS) | Increased absolute levels of myo-inositol and glutamate + glutamine. | [8] |

Table 2: Immunomodulatory Effects of 3'-Sialyllactose

| Experimental Model | Treatment | Cytokine/Marker Measured | Effect | Reference |

| LPS-stimulated RAW 264.7 macrophages | 3'-SL and 6'-SL | TNF-α, IL-1β, MCP-1, iNOS, COX2 mRNA | Suppression of mRNA expression. | [9] |

| LPS-induced acute lung injury in mice | 100 mg/kg of 3'-SL and 6'-SL | Serum TNF-α, IL-1β, and GM-CSF | Significant alleviation of increased cytokine levels. | [9] |

| H1N1-infected HEP-2 cells | 200 μg/mL 3'-SL + 500 μg/mL OPN | TNF-α, IL-6, iNOS | Reduced levels of inflammatory cytokines. | [10][11] |

| LPS-activated macrophages | 3'-SL | IL-1β, IL-6, IL-10, TNF expression | Significant reduction. | [5] |

Table 3: Effects of 3'-Sialyllactose on Gut Microbiota and Health

| Experimental Model | Intervention | Key Outcome | Finding | Reference |

| DSS-induced colitis in mice | 3'-SL-deficient milk during lactation | Colitis severity | Reduced colitis severity in mice fed 3'-SL-deficient milk. | [12][13] |

| In vitro adult fecal cultures | 10 mg/ml 3'-SL | Microbiota composition | Promoted outgrowth of Bacteroides. | [14] |

| In vitro infant fecal cultures (SHIME®) | 3'-SL and B. crudilactis | Bifidobacterium abundance | Bifidogenic effect observed. | [15] |

| Caco-2 cell monolayers | Supernatant from SL-supplemented SHIME cultures | Intestinal barrier function | Improved barrier function. | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature investigating the biological functions of 3'-Sialyllactose.

DSS-Induced Colitis Mouse Model for Assessing Gut Anti-inflammatory Effects

This protocol is based on methodologies described in studies investigating the role of 3'-SL in mitigating intestinal inflammation.[2][13]

-

Animals: 6-7 week old male C57BL/6J mice are used.

-

Acclimatization: Mice are acclimatized for one week before the experiment.

-

Treatment Groups:

-

Control Group: Receives standard chow and drinking water.

-

DSS Group: Receives standard chow and drinking water containing 3% (w/v) dextran sulfate sodium (DSS; molecular weight 36-50 kDa) for 7 days to induce colitis.

-

3'-SL Treatment Group: Receives a daily oral gavage of 3'-SL (e.g., 25 mg in 200 µL PBS) for a pre-treatment period (e.g., 3 weeks) followed by co-administration with 3% DSS in drinking water for 7 days.[2]

-

-

Parameters Monitored:

-

Body Weight: Recorded daily.

-

Disease Activity Index (DAI): Scored daily based on weight loss, stool consistency, and rectal bleeding.

-

Colon Length: Measured at the end of the experiment as an indicator of inflammation.

-

Histological Analysis: Colon tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

-

Myeloperoxidase (MPO) Activity: A measure of neutrophil infiltration in the colon tissue.

-

Cytokine Analysis: Colon tissue homogenates or serum can be analyzed for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or qPCR.

-

Gut Microbiota Analysis: Fecal samples are collected for 16S rRNA gene sequencing to assess changes in the gut microbial composition.

-

In Vitro Caco-2 Cell Culture for Studying Gut Barrier Function

This protocol is adapted from standard Caco-2 cell culture methods used to investigate the effects of 3'-SL on intestinal epithelial cells.[4][16][17]

-

Cell Line: Caco-2 human colorectal adenocarcinoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Cell Seeding: Caco-2 cells are seeded onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 1 x 10^5 cells/cm².

-

Differentiation: Cells are cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.

-

Treatment: Differentiated Caco-2 monolayers are treated with 3'-SL at various concentrations in the apical compartment.

-

Parameters Measured:

-

Transepithelial Electrical Resistance (TEER): Measured using a voltmeter to assess the integrity of the tight junctions. An increase in TEER indicates enhanced barrier function.

-

Paracellular Permeability: Assessed by measuring the flux of a fluorescent marker (e.g., FITC-dextran) from the apical to the basolateral compartment. A decrease in flux indicates improved barrier integrity.

-

Tight Junction Protein Expression: The expression and localization of tight junction proteins (e.g., ZO-1, occludin, claudin-1) are analyzed by immunofluorescence microscopy or Western blotting.

-

Gene Expression Analysis: RNA is extracted from the cells to analyze the expression of genes related to inflammation and barrier function using qPCR.

-

Piglet Model for Neurodevelopment and Cognition Studies

The piglet is a well-established animal model for studying infant neurodevelopment due to the similarities in brain growth and development with humans. This protocol is based on studies investigating the cognitive effects of 3'-SL.[6][18][19]

-

Animals: Newborn male piglets (e.g., 2 days old).

-

Housing: Piglets are individually housed in a controlled environment.

-

Diets:

-

Study Duration: The feeding intervention typically lasts for several weeks (e.g., 30-60 days).

-

Cognitive Assessment:

-

Novel Object Recognition Test: To assess learning and memory.

-

Spatial T-maze: To evaluate spatial learning and memory.[6]

-

-

Brain Analysis (at the end of the study):

-

Magnetic Resonance Imaging (MRI): To assess brain structure and myelination.[18][19]

-

Sialic Acid Analysis: Quantification of total and bound sialic acid in different brain regions (e.g., prefrontal cortex, hippocampus).

-

Gene Expression Analysis: Analysis of genes related to neurodevelopment, synaptogenesis, and myelination in specific brain regions using qPCR or RNA sequencing.

-

Neurotransmitter Analysis: Measurement of neurotransmitter levels in brain tissue.[8]

-

Signaling Pathways and Molecular Mechanisms

The biological functions of 3'-Sialyllactose are underpinned by its interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key known and proposed mechanisms.

Caption: Modulation of Gut Health by 3'-Sialyllactose.

Caption: Immunomodulatory Effect of 3'-Sialyllactose via TLR4 Signaling.

Caption: Role of 3'-Sialyllactose in Infant Brain Development.

Conclusion

3'-Sialyllactose is a key bioactive component of human milk that confers significant health benefits to the developing infant. Its multifaceted roles in shaping the gut microbiota, modulating the immune system, and supporting brain development underscore its importance in early-life nutrition. The quantitative data and experimental models presented in this guide provide a solid foundation for further research into the precise mechanisms of action of 3'-SL and its potential applications in infant formula and therapeutic interventions. A deeper understanding of the intricate signaling pathways modulated by 3'-SL will be crucial for harnessing its full potential to improve infant health and long-term well-being.

References

- 1. Induction of human tolerogenic dendritic cells by 3′-sialyllactose via TLR4 is explained by LPS contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3'-Sialyllactose and B. infantis synergistically alleviate gut inflammation and barrier dysfunction by enriching cross-feeding bacteria for short-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies and Application of Sialylated Milk Components on Regulating Neonatal Gut Microbiota and Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3’-Sialyllactose’s role in strengthening gut mucosal barrier [nutraingredients.com]

- 5. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Human milk 3’-Sialyllactose is positively associated with language development during infancy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sialylated milk oligosaccharides alter neurotransmitters and brain metabolites in piglets: an In vivo magnetic resonance spectroscopic (MRS) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human milk oligosaccharides 3'-sialyllactose and 6'-sialyllactose attenuate LPS-induced lung injury by inhibiting STAT1 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhancing immune regulation in vitro: the synergistic impact of 3′-sialyllactose and osteopontin in a nutrient blend following influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Milk oligosaccharide sialyl(α2,3)lactose activates intestinal CD11c+ cells through TLR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Milk sialyllactose influences colitis in mice through selective intestinal bacterial colonization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Sialyllactose and Galactooligosaccharides Promote Epithelial Barrier Functioning and Distinctly Modulate Microbiota Composition and Short Chain Fatty Acid Production In Vitro [frontiersin.org]

- 15. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 17. benjaminaroeti.huji.ac.il [benjaminaroeti.huji.ac.il]

- 18. Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs [frontiersin.org]

Unlocking Neuronal Potential: The In-Depth Mechanism of Action of 3'-Sialyllactose in Neurodevelopment

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

[CITY, STATE] – [Date] – A comprehensive analysis of the existing scientific literature reveals the intricate mechanisms by which 3'-Sialyllactose (3'-SL), a prominent human milk oligosaccharide, actively supports and enhances neurodevelopment. This technical guide synthesizes preclinical and human observational data to provide a detailed understanding of 3'-SL's role in shaping the developing brain, offering valuable insights for future research and therapeutic innovation.

At its core, the neurodevelopmental prowess of 3'-Sialyllactose is multifaceted, primarily revolving around its ability to serve as a precursor for sialic acid, a critical component of neural tissues. The mechanisms of action can be broadly categorized into direct effects on neuronal signaling and synaptic plasticity, and indirect effects mediated through the gut-brain axis and modulation of neuroinflammation.

I. Direct Mechanisms: Fostering Synaptic Plasticity and Neuronal Communication

Preclinical studies have demonstrated that supplementation with 3'-SL leads to significant enhancements in learning and memory. These cognitive improvements are underpinned by molecular changes in the hippocampus, a brain region crucial for these functions.

A key mechanism is the upregulation of genes pivotal for synaptic plasticity. Notably, 3'-SL supplementation has been shown to increase the expression of Neural Cell Adhesion Molecule (NCAM), glutamate receptors, and Fibroblast Growth Factor Receptor (FGFR). The polysialylated form of NCAM (PSA-NCAM) plays a crucial role in modulating cell-cell interactions, promoting neurite outgrowth, and facilitating synaptic rearrangement.

The interaction between PSA-NCAM and FGFR1 initiates a cascade of intracellular signaling events essential for neuronal growth and connectivity. This signaling pathway is distinct from that activated by Fibroblast Growth Factors (FGFs) alone, leading to sustained activation of downstream effectors such as FRS-2α, Akt, and Src, while promoting transient activation of Erk1/2. This sustained signaling is facilitated by a unique receptor trafficking mechanism where NCAM promotes the recycling of FGFR1 to the cell surface. This intricate signaling network ultimately enhances synaptic growth and plasticity, laying the molecular foundation for improved cognitive function.

Signaling Pathway of 3'-SL in Synaptic Plasticity

Caption: Signaling cascade initiated by 3'-SL leading to enhanced synaptic plasticity.

II. Indirect Mechanisms: The Gut-Brain Axis and Neuroinflammation

The benefits of 3'-SL on neurodevelopment are not solely confined to its direct actions within the brain. A significant component of its mechanism involves the gut-brain axis. Orally administered 3'-SL is metabolized by the gut microbiota and intestinal sialidases, leading to the release of free sialic acid. This free sialic acid can then be absorbed into the bloodstream and subsequently transported to the brain, where it serves as a crucial building block for the synthesis of gangliosides and the sialylation of molecules like NCAM.

Furthermore, 3'-SL exhibits potent anti-inflammatory properties that are relevant to the neurodevelopmental context. Chronic low-grade inflammation can be detrimental to the developing brain. 3'-SL has been shown to inhibit Toll-like receptor 4 (TLR4) signaling in macrophages. By attenuating the production of pro-inflammatory cytokines, 3'-SL may help to create a more favorable microenvironment for neuronal growth and synapse formation. While direct evidence of 3'-SL's effect on microglia (the resident immune cells of the brain) is still emerging, its demonstrated anti-inflammatory action on peripheral immune cells suggests a potential neuroprotective role by mitigating inflammatory insults that could compromise neurodevelopment.

Experimental Workflow: Investigating 3'-SL in Preclinical Models

Caption: A generalized experimental workflow for studying the effects of 3'-SL on neurodevelopment.

III. Quantitative Data from Key Studies

The following tables summarize key quantitative findings from preclinical and human studies on the effects of 3'-Sialyllactose on neurodevelopment.

Table 1: Effects of Sialyllactose Supplementation on Hippocampal Gene Expression in Preterm Pigs

| Gene Category | Gene | Fold Change (SL vs. Control) | p-value |

| Sialic Acid Metabolism | N-acetylneuraminate synthase (NANS) | 1.543 | <0.05 |

| UDP-N-acetylglucosamine-2-epimerase/N-acetylmannosamine kinase (GNE) | 1.488 | <0.05 | |

| Myelination | Myelin basic protein (MBP) | 1.844 | <0.01 |

| Myelin-associated glycoprotein (MAG) | 1.765 | <0.05 | |

| Ganglioside Biosynthesis | ST3 beta-galactoside alpha-2,3-sialyltransferase 2 (ST3GAL2) | 1.621 | <0.05 |

| Synaptic Plasticity | Glutamate receptor, ionotropic, AMPA 4 (GRIA4) | 1.944 | <0.001 |

| cAMP-responsive element binding protein 1 (CREB1) | 1.678 | <0.001 | |

| Fibroblast growth factor 2 (FGF2) | 1.636 | <0.001 |

Data from Obelitz-Ryom et al., Nutrients, 2019.

Table 2: Association between Human Milk 3'-SL Concentration and Infant Language Development

| Cognitive Outcome | Effect Size (per unit increase in 3'-SL) | 95% Confidence Interval | Adjusted p-value |

| Early Learning Composite Score | 13.12 | 5.36 - 20.80 | 0.002 |

| Receptive Language Score | 9.95 | 3.91 - 15.99 | 0.015 |

| Expressive Language Score | 7.53 | 2.51 - 13.79 | 0.048 |

Data from Cho et al., The American Journal of Clinical Nutrition, 2021. Associations observed in the A-tetra+ group.

IV. Detailed Experimental Protocols

Preclinical Study: Sialyllactose Supplementation in Preterm Pigs

-

Animal Model: Preterm piglets delivered by caesarean section at 90% of gestation.

-

Dietary Intervention: Piglets were fed a milk-based diet supplemented with either an oligosaccharide-enriched whey containing sialyllactose (including 3'-SL and 6'-SL) or lactose (control) for 19 days.

-

Cognitive Assessment (Spatial T-Maze): A T-maze was used to assess spatial learning and memory. Piglets were trained to find a milk reward in one of the arms of the maze. The number of correct choices over a series of trials was recorded.

-

Gene Expression Analysis (qPCR): Total RNA was extracted from hippocampal tissue. cDNA was synthesized, and quantitative real-time PCR was performed using primers for genes involved in sialic acid metabolism, myelination, ganglioside biosynthesis, and synaptic plasticity. Gene expression levels were normalized to a reference gene.

Human Observational Study: 3'-SL in Human Milk and Infant Cognition

-

Study Population: A cohort of mother-infant dyads.

-

Human Milk Analysis: Human milk samples were collected, and the concentrations of various human milk oligosaccharides, including 3'-SL, were quantified using high-performance liquid chromatography.

-

Cognitive Assessment (Mullen Scales of Early Learning - MSEL): The MSEL was administered to the infants to assess cognitive development across five domains: Gross Motor, Fine Motor, Visual Reception, Receptive Language, and Expressive Language.

-

Statistical Analysis: Linear mixed-effects models were used to assess the association between age-adjusted 3'-SL concentrations and MSEL scores, while controlling for potential confounding variables.

V. Conclusion and Future Directions

The evidence strongly supports the significant role of 3'-Sialyllactose in neurodevelopment. Its dual mechanism of action, encompassing both direct effects on neuronal signaling and indirect effects via the gut-brain axis and modulation of neuroinflammation, highlights its potential as a key nutrient for optimizing brain health during early life.

For researchers and drug development professionals, these findings open up new avenues for investigation. Future studies should focus on elucidating the precise downstream signaling cascades activated by 3'-SL in different neuronal cell types. Further research is also needed to clarify the extent to which intact 3'-SL crosses the blood-brain barrier and to directly investigate its impact on microglial function within the developing brain. A deeper understanding of these mechanisms will be instrumental in the development of novel nutritional interventions and therapeutic strategies aimed at promoting healthy neurodevelopment and mitigating the impact of neurodevelopmental disorders.

3'-Sialyllactose role in gut-brain axis communication

An In-depth Technical Guide on the Role of 3'-Sialyllactose in Gut-Brain Axis Communication

For Researchers, Scientists, and Drug Development Professionals

Abstract

The gut-brain axis is a complex bidirectional communication network that integrates gut and brain function. Emerging evidence highlights the pivotal role of human milk oligosaccharides (HMOs), particularly 3'-Sialyllactose (3'-SL), in modulating this intricate communication. 3'-SL, a prominent acidic oligosaccharide in human milk, is indigestible by human enzymes and reaches the colon intact, where it exerts its biological effects. This technical guide provides a comprehensive overview of the mechanisms through which 3'-SL influences the gut-brain axis, including its impact on the gut microbiota, production of microbial metabolites, maintenance of gut barrier integrity, and modulation of neuroinflammation and neuronal signaling. This document synthesizes quantitative data from preclinical studies, details key experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The gut-brain axis involves a constant dialogue between the central nervous system (CNS) and the enteric nervous system (ENS), influenced by endocrine, immune, and neural pathways. The gut microbiota has emerged as a critical regulator of this axis, influencing everything from mood and behavior to neurodevelopment and neurodegeneration. Dietary components that shape the gut microbiome are therefore of significant interest for their potential to impact brain health. 3'-Sialyllactose (3'-SL) is a key bioactive component of human milk that has been shown to play a crucial role in infant development, including brain and cognitive function[1][2]. This guide delves into the multifaceted role of 3'-SL in gut-brain axis communication, providing a technical resource for researchers and professionals in drug development.

Mechanisms of Action of 3'-Sialyllactose in the Gut-Brain Axis

3'-Sialyllactose influences the gut-brain axis through several interconnected mechanisms:

-

Modulation of the Gut Microbiota and Metabolite Production: 3'-SL acts as a selective prebiotic, promoting the growth of beneficial bacteria. This fermentation process leads to the production of short-chain fatty acids (SCFAs), which are key signaling molecules in the gut-brain axis.

-

Enhancement of Gut Barrier Integrity: 3'-SL strengthens the intestinal barrier, reducing the translocation of inflammatory molecules like lipopolysaccharide (LPS) into circulation, a phenomenon often referred to as "leaky gut."

-

Immune System Modulation: 3'-SL has direct immunomodulatory effects, influencing cytokine production and immune cell activity, thereby reducing both gut and systemic inflammation.

-

Direct Neuronal Signaling: Emerging evidence suggests that 3'-SL and its metabolite, sialic acid, may directly influence neuronal function and signaling pathways within the brain.

Impact on Gut Microbiota Composition

3'-SL supplementation has been shown to significantly alter the composition of the gut microbiota. In a study using a mouse model of stress, dietary supplementation with 3'-SL prevented stressor-induced changes in the colonic mucosa-associated microbiota[3]. The administration of 3'-SL has been associated with an increase in the abundance of beneficial bacteria such as Bacteroides and Akkermansia[3].

Table 1: Effects of 3'-Sialyllactose on Gut Microbiota Composition in Mice

| Bacterial Phylum/Genus | Change with 3'-SL Supplementation | Statistical Significance | Reference |

| Phylum | |||

| Bacteroidetes | Increased | p < 0.05 | [3] |

| Firmicutes | Decreased | p < 0.05 | [3] |

| Verrucomicrobia | Increased | Not specified | [3] |

| Genus | |||

| Akkermansia | Significantly Increased | Not specified | [3] |

| Bacteroides | Increased | Not specified | [3] |

| Coprococcus | Increased | Not specified | [3] |

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of 3'-SL by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate. These SCFAs serve as an energy source for colonocytes and have systemic effects, including the ability to cross the blood-brain barrier and influence brain function. A study utilizing an in vitro colon model demonstrated that 3'-SL supplementation leads to higher butyrate production[4].

Table 2: Effect of 3'-Sialyllactose on Short-Chain Fatty Acid Concentrations

| Short-Chain Fatty Acid | Change with 3'-SL Supplementation | Concentration (µmol/g of dry matter) | Statistical Significance | Reference |

| Butyrate | Increased | Data not specified | Not specified | [4] |

| Acetate | Increased | Data not specified | Not specified | [4] |

| Propionate | Increased | Data not specified | Not specified | [4] |

Enhancement of Gut Barrier Integrity

3'-SL contributes to the maintenance of a healthy gut barrier. It has been shown to upregulate the expression of tight junction proteins, which are crucial for preventing the passage of harmful substances from the gut into the bloodstream. A compromised gut barrier is associated with increased systemic inflammation, which can in turn affect brain function.

Table 3: Effect of 3'-Sialyllactose on Gut Permeability

| Parameter | Method | Change with 3'-SL Supplementation | Quantitative Data | Statistical Significance | Reference |

| Intestinal Permeability | Plasma FITC-dextran | Reduced | Specific concentrations not available in the provided search results | Not specified | [5] |

Modulation of Neuroinflammation and Anxiety-Like Behavior

By modulating the gut microbiota and enhancing barrier function, 3'-SL can reduce systemic and neuroinflammation. Studies in mice have shown that 3'-SL supplementation can attenuate stress-induced anxiety-like behavior[3][6]. This effect is associated with the prevention of a reduction in immature neurons in the dentate gyrus of the hippocampus[6]. Furthermore, 3'-SL has been found to reduce the production of pro-inflammatory cytokines such as IL-1β and IL-6 in macrophages[6].

Table 4: Effects of 3'-Sialyllactose on Behavior and Neuroinflammation in Mice

| Parameter | Model | Change with 3'-SL Supplementation | Quantitative Data | Statistical Significance | Reference |

| Anxiety-like Behavior (Light/Dark Box Test) | Stress-exposed mice | Reduced anxiety | Increased time in the light compartment (data not specified) | Not specified | [3][6] |

| Anxiety-like Behavior (Open Field Test) | Stress-exposed mice | Reduced anxiety | Increased time in the center (data not specified) | Not specified | [3][6] |

| Immature Neurons (Doublecortin+) | Stress-exposed mice | Prevented reduction | Maintained normal numbers | Not specified | [6] |

| IL-1β mRNA levels | LPS-stimulated macrophages | Reduced | IC50 ~15 µg/mL | p < 0.05 | [6] |

| IL-6 mRNA levels | LPS-stimulated macrophages | Reduced | IC50 ~15 µg/mL | p < 0.05 | [6] |

Signaling Pathways Modulated by 3'-Sialyllactose

The effects of 3'-SL on the gut-brain axis are mediated by complex signaling pathways. Two key pathways identified are the NF-κB and CREB signaling pathways.

NF-κB Signaling Pathway in the Gut

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In the gut, pro-inflammatory stimuli can activate this pathway, leading to the production of inflammatory cytokines. 3'-SL has been shown to inhibit the activation of the NF-κB pathway in intestinal epithelial cells, thereby reducing gut inflammation[7].

NF-κB signaling pathway modulation by 3'-SL.

CREB Signaling Pathway in the Brain

The CREB (cAMP response element-binding protein) signaling pathway is crucial for neuronal plasticity, learning, and memory. Sialic acid, a component of 3'-SL, can cross the blood-brain barrier and has been implicated in promoting cognitive function. Studies suggest that sialylated compounds can enhance learning and memory, potentially through the activation of CREB and the expression of genes involved in synaptic plasticity[1].

CREB signaling pathway activation by 3'-SL metabolites.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of 3'-Sialyllactose and gut-brain axis research.

Animal Model and 3'-Sialyllactose Administration

-

Animal Model: C57BL/6 mice are commonly used.

-

Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for a particular experiment.

-

3'-SL Administration: 3'-SL is typically administered via oral gavage. A common dosage used in studies is 350 mg/kg/day[1]. The 3'-SL is dissolved in a vehicle such as sterile water or phosphate-buffered saline (PBS).

Workflow for oral gavage of 3'-Sialyllactose in mice.

In Vivo Intestinal Permeability Assay (FITC-Dextran)

This assay measures the extent of gut permeability by quantifying the amount of orally administered fluorescein isothiocyanate (FITC)-dextran that crosses the intestinal barrier into the bloodstream[2][4][5].

-

Fasting: Mice are fasted for 4-6 hours with free access to water.

-

FITC-Dextran Administration: Mice are orally gavaged with FITC-dextran (e.g., 4 kDa) at a dose of 600 mg/kg body weight, dissolved in PBS[8].

-

Blood Collection: After a specific time point (e.g., 4 hours), blood is collected via cardiac puncture or retro-orbital bleeding into heparinized tubes.

-

Plasma Separation: Blood samples are centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Fluorescence Measurement: The fluorescence of the plasma is measured using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.

-

Quantification: The concentration of FITC-dextran in the plasma is determined by comparing the fluorescence readings to a standard curve of known FITC-dextran concentrations.

Gut Microbiota Analysis (16S rRNA Gene Sequencing)

This method is used to profile the composition of the gut microbiota[9][10][11].

-

Fecal Sample Collection: Fecal pellets are collected from mice and immediately stored at -80°C.

-

DNA Extraction: Bacterial DNA is extracted from the fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit).

-

PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers.

-

Library Preparation and Sequencing: The PCR products are purified, and a sequencing library is prepared. Sequencing is performed on a platform such as the Illumina MiSeq.

-

Data Analysis: The raw sequencing data is processed using bioinformatics pipelines (e.g., QIIME) to identify the bacterial taxa present and their relative abundances.

Workflow for 16S rRNA gene sequencing analysis.

Quantification of Short-Chain Fatty Acids (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a standard method for quantifying SCFAs in cecal or fecal samples[9][12][13][14].

-

Sample Preparation: Cecal contents or fecal samples are homogenized in a solution (e.g., a mixture of hydrochloric acid and diethyl ether) containing an internal standard.

-

Extraction: SCFAs are extracted into the organic phase.

-

Derivatization: The extracted SCFAs are derivatized to increase their volatility for GC analysis.

-

GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer. The SCFAs are separated based on their retention times and detected by the mass spectrometer.

-

Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve of known SCFA concentrations.

Immunohistochemistry for Microglia Activation (Iba1)

Immunohistochemistry for Ionized calcium-binding adapter molecule 1 (Iba1) is used to visualize and assess the activation state of microglia in the brain[15][16].

-

Brain Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brains are then removed, post-fixed in PFA, and cryoprotected in a sucrose solution.

-

Sectioning: The brains are sectioned using a cryostat or vibratome.

-

Immunostaining:

-

Blocking: The sections are incubated in a blocking solution (e.g., PBS with normal goat serum and Triton X-100) to prevent non-specific antibody binding.

-

Primary Antibody: The sections are incubated with a primary antibody against Iba1 (e.g., rabbit anti-Iba1).

-

Secondary Antibody: The sections are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

-

Imaging: The stained sections are imaged using a fluorescence or confocal microscope.

-

Analysis: The morphology and density of Iba1-positive cells are analyzed to assess microglial activation.

Conclusion

3'-Sialyllactose demonstrates significant potential as a modulator of the gut-brain axis. Its ability to shape the gut microbiota, enhance the production of beneficial metabolites like SCFAs, maintain gut barrier integrity, and exert anti-inflammatory effects provides a multi-targeted approach to influencing brain health. The preclinical evidence presented in this guide underscores the importance of further research into the therapeutic applications of 3'-SL for a range of neurological and psychiatric conditions. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the intricate mechanisms of 3'-SL in gut-brain communication. Future studies should focus on elucidating the direct effects of 3'-SL on neuronal signaling, its interaction with the vagus nerve, and its efficacy in human clinical trials.

References

- 1. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. | Semantic Scholar [semanticscholar.org]

- 2. Assessment of Gut Barrier Integrity in Mice Using Fluorescein-Isothiocyanate-Labeled Dextran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The prebiotics 3′Sialyllactose and 6′Sialyllactose diminish stressor-induced anxiety-like behavior and colonic microbiota alterations: evidence for effects on the gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mmpc.org [mmpc.org]

- 5. bowdish.ca [bowdish.ca]

- 6. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The intestinal permeability marker FITC-dextran 4kDa should be dosed according to lean body mass in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples | Springer Nature Experiments [experiments.springernature.com]

- 13. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 16. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]

The Immunomodulatory Landscape of 3'-Sialyllactose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the immunomodulatory properties of 3'-Sialyllactose (3'-SL), a prominent human milk oligosaccharide. We will delve into its mechanisms of action on various immune cells, the signaling pathways it influences, and its effects on cytokine production, supported by quantitative data from key studies. This document also includes detailed experimental methodologies for the cited research and visual representations of the core signaling pathways and workflows.

Introduction to 3'-Sialyllactose and its Immunomodulatory Potential

3'-Sialyllactose (3'-SL) is a trisaccharide composed of sialic acid linked to lactose. It is one of the most abundant sialylated oligosaccharides in human milk and is recognized for its significant role in infant immune development.[1][2] Emerging research has highlighted its potential as an immunomodulatory agent with therapeutic applications in a range of inflammatory and autoimmune conditions.[2][3][4] 3'-SL exerts its effects by interacting with various immune cells and modulating key signaling pathways, leading to a predominantly anti-inflammatory response.[4][5]

Mechanisms of Immunomodulation

The immunomodulatory effects of 3'-SL are multifaceted, involving direct interactions with immune cells and the modulation of intracellular signaling cascades.

Anti-inflammatory Effects on Macrophages and Monocytes

3'-SL has demonstrated potent anti-inflammatory effects on macrophages and monocytes, key players in the innate immune system. In studies using both murine (RAW 264.7) and human (THP-1) macrophage/monocyte cell lines, as well as primary bone marrow-derived macrophages (BMDMs), 3'-SL significantly reduced the expression and secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), upon stimulation with lipopolysaccharide (LPS).[5][6]

A crucial aspect of 3'-SL's mechanism in macrophages involves the activation of Liver X Receptor (LXR) and Sterol Regulatory Element-binding Protein-1 (SREBP1).[5][7] This activation is associated with a reduction in histone H3K27 acetylation at specific LPS-inducible enhancers, leading to a transcriptional reprogramming that favors inflammation resolution.[5][7]

The TLR4 Activation Controversy

Initial studies in murine models suggested that 3'-SL could activate Toll-like Receptor 4 (TLR4). However, subsequent research on human dendritic cells (DCs) revealed that this activation was likely due to LPS contamination in commercially sourced 3'-SL.[8][9] When LPS was removed, 3'-SL did not induce NF-κB activation via human TLR4 or promote the maturation of immature DCs.[8][9] This finding underscores the critical importance of using endotoxin-free reagents in studying the immunomodulatory properties of oligosaccharides.

Modulation of T Cell Differentiation

3'-SL plays a significant role in adaptive immunity by influencing T cell differentiation. It has been shown to promote the differentiation of regulatory T cells (Tregs), a subset of T cells essential for maintaining immune tolerance and preventing excessive inflammation.[3][10] This effect is mediated, in part, through the transforming growth factor-β (TGF-β) signaling pathway.[10] The induction of Tregs by 3'-SL contributes to its therapeutic effects in models of atopic dermatitis.[3][10]

Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory properties of 3'-SL is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][10][11] Studies in models of rheumatoid arthritis have shown that 3'-SL can block the phosphorylation of the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[4][11] However, it is worth noting that one study in TLR4-activated macrophages suggested that at effective anti-inflammatory concentrations, 3'-SL did not alter NF-κB signaling, pointing towards context-dependent mechanisms.[5]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data from key studies on the immunomodulatory effects of 3'-SL.

Table 1: Effect of 3'-SL on Cytokine Production in Macrophages

| Cell Type | Stimulant | 3'-SL Concentration | Cytokine | % Reduction (mRNA) | % Reduction (Protein) | Reference |

| Murine BMDMs | LPS (10 ng/mL) | 15 µg/mL (IC50) | IL-1β | ~70% | Not specified | [5][6] |

| Murine BMDMs | LPS (10 ng/mL) | 15 µg/mL (IC50) | IL-6 | ~90% | ~80% | [5][6] |

| Human THP-1 cells | LPS | Not specified | IL-1β | Attenuated | Not specified | [6] |

| Human THP-1 cells | LPS | Not specified | IL-6 | Attenuated | Not specified | [6] |

| Human PBMCs | LPS | Not specified | IL-1β | Not specified | Attenuated | [5] |

Table 2: Effect of 3'-SL on NF-κB Signaling

| Cell Model | Assay | 3'-SL Concentration | Effect | Reference |

| Human TLR4 reporter cells | NF-κB activation | 1 mg/mL | No activation (LPS-free) | [8] |

| IL-1β-stimulated CD90.2+ FLS | NF-κB reporter assay | Concentration-dependent | Blocked NF-κB activation | [11] |

| RA model | Western blot | Not specified | Blocked p65 phosphorylation | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying the immunomodulatory effects of 3'-SL.

Caption: Signaling pathways modulated by 3'-Sialyllactose in macrophages.

Caption: A generalized experimental workflow for studying 3'-SL's immunomodulatory effects.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the key studies cited.

Cell Culture and Treatment

-

Macrophage Culture: Murine bone marrow-derived macrophages (BMDMs) are differentiated from bone marrow cells isolated from the femurs and tibias of mice, cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and M-CSF. RAW 264.7 and THP-1 cells are maintained in DMEM or RPMI-1640, respectively, with 10% FBS and antibiotics.

-

Dendritic Cell Differentiation: Human monocyte-derived DCs are generated from CD14+ monocytes isolated from peripheral blood mononuclear cells (PBMCs). Monocytes are cultured for 6 days in RPMI-1640 supplemented with 10% FBS, GM-CSF, and IL-4.

-

T Cell Culture: Jurkat T cells are cultured in RPMI-1640 with 10% FBS. For Treg differentiation assays, naïve CD4+ T cells are isolated from splenocytes and lymph nodes and cultured under Treg-polarizing conditions (anti-CD3, anti-CD28, IL-2, and TGF-β).

-

3'-SL Preparation and Treatment: A critical step is the removal of endotoxin (LPS) from commercial 3'-SL preparations. This can be achieved using methods like Triton X-114 phase separation.[8] Cells are typically pre-treated with LPS-free 3'-SL for a specified period before or concurrently with stimulation (e.g., with LPS).

Immunoassays

-

Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected to quantify the secretion of cytokines such as IL-1β, IL-6, and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.

-

Flow Cytometry: Cells are harvested and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD80, CD86, PD-L1 for DCs; CD4, Foxp3 for Tregs) or intracellular proteins (e.g., phosphorylated p65). Data is acquired on a flow cytometer and analyzed using appropriate software.

Molecular Biology Techniques

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and cDNA is synthesized. qRT-PCR is performed using gene-specific primers for target genes (e.g., Il1b, Il6, Tnf) and a housekeeping gene for normalization. Relative gene expression is calculated using the ΔΔCt method.

-

Western Blotting: Cell lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-p65, total p65, β-actin) followed by HRP-conjugated secondary antibodies. Bands are visualized using chemiluminescence.

-

NF-κB Reporter Assay: Cells are transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene. After treatment, luciferase activity is measured as an indicator of NF-κB transcriptional activity.

Conclusion and Future Directions

3'-Sialyllactose exhibits significant immunomodulatory properties, primarily characterized by its anti-inflammatory effects. Its ability to suppress pro-inflammatory cytokine production, promote regulatory T cell differentiation, and modulate key signaling pathways like NF-κB, LXR, and SREBP1 underscores its therapeutic potential. The controversy surrounding TLR4 activation highlights the necessity for rigorous experimental controls, particularly the use of endotoxin-free reagents.

Future research should focus on further elucidating the precise molecular interactions of 3'-SL with immune cell receptors and its effects on the epigenetic landscape beyond histone acetylation. Clinical trials are warranted to evaluate the safety and efficacy of 3'-SL in the treatment of chronic inflammatory and autoimmune diseases. The development of robust and scalable methods for producing high-purity, LPS-free 3'-SL will be crucial for its translation into clinical practice.

References

- 1. 3’-Sialyllactose’s role in strengthening gut mucosal barrier [nutraingredients.com]

- 2. layerorigin.com [layerorigin.com]

- 3. 3'-Sialyllactose prebiotics prevents skin inflammation via regulatory T cell differentiation in atopic dermatitis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3'-Sialyllactose as an inhibitor of p65 phosphorylation ameliorates the progression of experimental rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. The human milk oligosaccharide 3'sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of human tolerogenic dendritic cells by 3′-sialyllactose via TLR4 is explained by LPS contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research-portal.uu.nl [research-portal.uu.nl]

- 10. pure.skku.edu [pure.skku.edu]

- 11. 3′‐Sialyllactose as an inhibitor of p65 phosphorylation ameliorates the progression of experimental rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Interaction of 3'-Sialyllactose with Gut Microbiota and Immune Cells

Introduction

3'-Sialyllactose (3'-SL) is a prominent acidic human milk oligosaccharide (HMO), a complex carbohydrate naturally abundant in human breast milk.[1][2] Structurally, it consists of a sialic acid molecule linked to a lactose core (Neu5Acα2,3Galβ1,4Glc).[3] Unlike nutrients digested by human enzymes, 3'-SL travels intact to the colon, where it exerts significant biological activity.[1] It functions as a selective prebiotic, shaping the gut microbial ecosystem, and as a direct immunomodulator, interacting with host immune cells. This guide provides an in-depth examination of these dual functions, detailing the underlying mechanisms, summarizing key quantitative data, and outlining the experimental protocols used in its study.

Interaction with Gut Microbiota

3'-SL is a key modulator of the gut microbiome, influencing its composition and metabolic output. By resisting digestion in the upper gastrointestinal tract, it becomes a fermentable substrate for specific colonic bacteria.[1]

Prebiotic Effects on Microbiota Composition

Supplementation with 3'-SL selectively promotes the growth of beneficial bacteria. In murine models, dietary 3'-SL has been shown to significantly alter the relative abundance of several bacterial phyla and genera. For instance, studies have noted an increase in Bacteroidetes and Verrucomicrobia, while Deferribacteres were reduced compared to controls.[4] At the genus level, 3'-SL supplementation has been observed to increase Akkermansia, Bacteroides, and Coprococcus.[4] In vitro studies using adult human fecal microbiomes also show that 3'-SL promotes the growth of short-chain fatty acid (SCFA)-producing bacteria, such as those from the Lachnospiraceae family.[1][5] A study on a mouse model of atopic dermatitis also found that 3'-SL administration increased the Bifidobacterium population.[6]

Table 1: Reported Effects of 3'-Sialyllactose on Gut Microbiota Composition

| Study Model | Phylum/Genus | Observed Effect | Reference |

| Murine Model (Stressor-Exposed) | Bacteroidetes | Increased | [4] |

| Murine Model (Stressor-Exposed) | Verrucomicrobia | Increased | [4] |

| Murine Model (Stressor-Exposed) | Deferribacteres | Decreased | [4] |

| Murine Model (Stressor-Exposed) | Akkermansia | Increased | [4] |

| Murine Model (Stressor-Exposed) | Bacteroides | Increased | [4] |

| Murine Model (Stressor-Exposed) | Coprococcus | Increased | [4] |

| In Vitro (Adult Fecal Microbiome) | Lachnospiraceae | Increased | [5] |

| Murine Model (Atopic Dermatitis) | Bifidobacterium | Increased | [6] |

| In Vitro (Adult Fecal Microbiome) | Phascolarctobacterium | Increased | [1][5] |

Modulation of Microbial Metabolites

The fermentation of 3'-SL by gut bacteria leads to the production of short-chain fatty acids (SCFAs), such as butyrate and propionate.[5] These metabolites are crucial for host health, serving as an energy source for colonocytes, strengthening the gut epithelial barrier, and possessing immunomodulatory properties.[3][5] In vitro research using a Simulator of Human Intestinal Microbial Ecosystem (SHIME®) demonstrated that 3'-SL supplementation increased the production of SCFAs, which in turn improved the barrier function of Caco-2 intestinal epithelial cell monolayers.[5]

Logical Relationship: 3'-SL, Microbiota, and Gut Health

The interaction between 3'-SL and the gut microbiota initiates a cascade of beneficial effects for the host. 3'-SL selectively feeds beneficial microbes, which then produce SCFAs. These SCFAs nourish intestinal epithelial cells, enhance tight junction protein expression (e.g., ZO-1, occludin, claudin-1), and contribute to a more robust gut barrier, thereby reducing inflammation.[3]

Caption: Logical flow of 3'-SL's interaction with gut microbiota.

Interaction with Immune Cells

3'-SL exerts direct immunomodulatory effects, primarily characterized by the attenuation of inflammatory responses in various immune cells.

Anti-Inflammatory Effects on Macrophages and Monocytes

A substantial body of evidence demonstrates that 3'-SL inhibits the production of pro-inflammatory cytokines in macrophages and monocytes stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria that triggers a strong inflammatory response via Toll-like receptor 4 (TLR4).[7][8] In both murine (RAW 264.7, bone marrow-derived macrophages) and human (THP-1 monocytes, peripheral blood monocytes) cell lines, 3'-SL has been shown to significantly reduce the expression and secretion of key inflammatory mediators.[7][8]

Table 2: Quantitative Effects of 3'-Sialyllactose on Cytokine Production in Immune Cells

| Cell Type | Stimulant | Cytokine | Effect of 3'-SL (Concentration) | Reference |

| Murine BMDMs | LPS (10 ng/mL) | IL-6 mRNA | ~90% reduction (100 µg/mL) | [8] |

| Murine BMDMs | LPS (10 ng/mL) | IL-1β mRNA | ~70% reduction (100 µg/mL) | [8] |

| Human THP-1 Cells | LPS | IL-6 mRNA | Attenuated | [7][8] |

| Human THP-1 Cells | LPS | IL-1β mRNA | Attenuated | [7][8] |

| Human PBMCs | LPS | IL-1β Protein | Attenuated | [7][8] |

| Jurkat T Cells | PMA/A23187 | TNF-α, IL-6, IL-1β | Dose-dependent decrease (up to 250 µM) | [9] |

| HEP-2 Cells | H1N1 Virus | TNF-α, IL-6, iNOS | Significant reduction (200 µg/mL) | [10] |

| RAW 264.7 Cells | LPS | TNF-α, IL-1β mRNA | Suppressed | [11] |

Signaling Pathways in Immune Modulation

The precise mechanisms by which 3'-SL modulates immune responses are complex and an area of active research.

-

TLR4/NF-κB/STAT1 Signaling: Several studies suggest 3'-SL inhibits inflammation by targeting pathways downstream of TLR4. It has been shown to abolish LPS-mediated phosphorylation of NF-κB and STAT1 in macrophages.[11] However, it is crucial to note that some research indicates the observed TLR4-mediated effects of commercially available 3'-SL might be attributable to contamination with LPS, as LPS-free 3'-SL did not activate NF-κB via human TLR4.[12] Other studies report that 3'-SL's anti-inflammatory action occurs without altering TLR4 activation or NF-κB signaling, suggesting alternative pathways are involved.[7][8]

-

LXR/SREBP Pathway: Transcriptome analysis in macrophages revealed that 3'-SL attenuates a specific set of inflammatory genes while promoting the activity of Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein-1 (SREBP1).[7][13][14] These transcription factors are involved in lipid metabolism and the resolution of inflammation. This suggests 3'-SL may work by influencing the recruitment of LXR/SREBP to the enhancers of enzymes involved in producing resolving lipids.[8]

Caption: Proposed signaling pathways modulated by 3'-SL in immune cells.

Effects on T Cells and Other Immune Cells

3'-SL's influence extends beyond macrophages. In Jurkat T cells, it dose-dependently suppresses the upregulation of IL-1β, IL-6, and TNF-α induced by stimulants.[9] Furthermore, in a mouse model of atopic dermatitis, oral administration of 3'-SL was shown to induce TGF-β-mediated regulatory T cell (Treg) differentiation, which is critical for maintaining immune tolerance and preventing excessive inflammation.[6]

Experimental Protocols

The study of 3'-SL's interactions with gut microbiota and immune cells employs a range of in vitro and in vivo methodologies.

Gut Microbiota Interaction Studies

-

Animal Models: Murine models are frequently used. For example, to study the effects on stress-induced anxiety and microbiota changes, mice are subjected to social disruption and fed diets supplemented with 3'-SL.[4] For colitis models, mice are treated with dextran sulfate sodium (DSS) to induce colitis, and the therapeutic effect of 3'-SL is evaluated.[15] Piglet models are also used to assess the impact on growth, gut function, and brain development.[16][17][18][19]

-

In Vitro Fermentation: The Simulator of Human Intestinal Microbial Ecosystem (SHIME®) is a sophisticated in vitro model that simulates the conditions of the human gut. Fecal slurries from human donors are inoculated into the system, and the effects of adding 3'-SL on microbial composition and SCFA production are monitored over time.[5]

-

Microbiota Analysis: The composition of the gut microbiota is typically analyzed by sequencing the 16S rRNA gene from fecal or colonic samples. This allows for the identification and relative quantification of different bacterial taxa.[3][4]

Immune Cell Interaction Studies

-

Cell Culture:

-

Macrophages/Monocytes: Murine RAW 264.7 macrophages, bone marrow-derived macrophages (BMDMs), and human THP-1 monocytes are standard models.[7][11] Cells are cultured and then co-treated with an inflammatory stimulus like LPS (e.g., 10 ng/mL) and various concentrations of 3'-SL (e.g., 10-100 µg/mL) for a set period (e.g., 6-24 hours).[7][8]

-

T Cells: Human Jurkat T cells are used to study T cell activation. Cells are stimulated with phorbol 12-myristate 13-acetate (PMA) and a calcium ionophore (A23187) in the presence of 3'-SL.[9]

-

Epithelial Cells: Human laryngeal carcinoma (HEP-2) cells or colon adenocarcinoma (Caco-2) cells are used to study antiviral effects or pathogen adhesion.[1][10]

-

-

Analysis of Gene and Protein Expression:

-

qRT-PCR: Quantitative real-time polymerase chain reaction is used to measure the mRNA expression levels of cytokines (e.g., IL6, IL1B, TNF) and other inflammatory markers.[7][9]

-

ELISA: Enzyme-linked immunosorbent assay is used to quantify the concentration of secreted cytokine proteins in the cell culture supernatant.[7][9]

-

-

Signaling Pathway Analysis: Western blotting is used to detect the phosphorylation status of key signaling proteins like NF-κB and STAT1, indicating pathway activation. Transcriptome analysis (RNA-Seq) provides a global view of gene expression changes induced by 3'-SL.[7][8]

Caption: A typical experimental workflow for in vitro immune cell studies.

Bioanalytical Methods for 3'-SL Quantification

Accurate quantification of 3'-SL in biological matrices like plasma, milk, or tissue is essential for pharmacokinetic and distribution studies. The standard method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][20][21] Due to the high polarity of 3'-SL, hydrophilic interaction liquid chromatography (HILIC) columns are preferred for separation over standard C18 columns.[20][21] Sample preparation typically involves protein precipitation with methanol, followed by evaporation and reconstitution in a solution compatible with the HILIC column.[21]

Conclusion

3'-Sialyllactose stands out as a multifunctional human milk oligosaccharide with significant implications for host health. Its role as a prebiotic fosters a healthy gut microbial community, leading to the production of beneficial metabolites like SCFAs that reinforce the intestinal barrier. Concurrently, 3'-SL directly engages with immune cells to dampen excessive inflammatory responses, a process involving the modulation of key signaling pathways such as NF-κB, STAT1, and LXR/SREBP. The dual capacity to shape the gut microbiota and directly regulate immune cell function underscores the therapeutic potential of 3'-SL for a range of inflammatory and gut-related disorders. Further research, particularly with LPS-free preparations and in human clinical trials, will continue to elucidate its mechanisms and solidify its role in nutritional and pharmaceutical applications.

References

- 1. 3’-Sialyllactose’s role in strengthening gut mucosal barrier [nutraingredients.com]

- 2. Quantitative analysis of 3'- and 6'-sialyllactose in human milk samples by HPLC-MS/MS: A validated method for the comparison of two consecutive lactation periods in the same woman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3'-Sialyllactose and B. infantis synergistically alleviate gut inflammation and barrier dysfunction by enriching cross-feeding bacteria for short-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The prebiotics 3′Sialyllactose and 6′Sialyllactose diminish stressor-induced anxiety-like behavior and colonic microbiota alterations: evidence for effects on the gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3'-Sialyllactose prebiotics prevents skin inflammation via regulatory T cell differentiation in atopic dermatitis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Enhancing immune regulation in vitro: the synergistic impact of 3′-sialyllactose and osteopontin in a nutrient blend following influenza virus infection [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Induction of human tolerogenic dendritic cells by 3′-sialyllactose via TLR4 is explained by LPS contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ora.ox.ac.uk [ora.ox.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. Frontiers | Determining the safety and efficacy of dietary supplementation with 3ˊ-sialyllactose or 6ˊ-sialyllactose on growth, tolerance, and brain sialic acid concentrations [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs [frontiersin.org]

- 20. Development and Validation of a Bioanalytical Method for 3′- and 6′-Sialyllactose in Minipig Liver and Kidney Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Analysis of Tissue Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Discovery and Natural Occurrence of 3'-Sialyllactose: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural sources, and analytical methodologies for 3'-Sialyllactose (3'-SL), a prominent human milk oligosaccharide (HMO) with significant biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this complex carbohydrate.

Discovery and Historical Context

The discovery of 3'-Sialyllactose is intrinsically linked to the broader history of sialic acid and oligosaccharide chemistry. While pinpointing a single definitive "discovery" paper for 3'-SL is challenging, its identification emerged from the foundational work on sialic acids in the 1940s and 1950s by pioneers such as Gunnar Blix and Ernst Klenk. Their research on acidic sugars isolated from biological materials laid the groundwork for the characterization of sialylated oligosaccharides.

Subsequent research by Richard Kuhn and his colleagues at the Max-Planck-Institut für medizinische Forschung in Heidelberg during the 1950s was pivotal in the structural elucidation of numerous oligosaccharides from human milk. Through meticulous chemical synthesis and degradation studies, they were instrumental in identifying and characterizing a vast array of these complex sugars, including the sialylated forms. The first synthesis and structural confirmation of 3'-Sialyllactose, a trisaccharide composed of N-acetylneuraminic acid (Neu5Ac), galactose, and glucose, is credited to this era of intensive research into the chemical composition of human milk.

Natural Sources and Quantitative Data

3'-Sialyllactose is predominantly found in mammalian milk, with the highest concentrations observed in human milk. Its presence and concentration can vary depending on the species, lactation stage, and genetic factors of the mother.

Table 1: Concentration of 3'-Sialyllactose in Various Natural Sources

| Natural Source | Concentration Range | Notes |

| Human Milk | ||

| Colostrum | 0.3 - 1.5 g/L | Highest concentrations are typically found in the first few days postpartum. |

| Mature Milk | 0.1 - 0.8 g/L | Concentrations tend to decrease as lactation progresses. |

| Bovine Milk | ||

| Colostrum | 0.1 - 0.5 g/L | Significantly lower than in human colostrum. |

| Mature Milk | 0.01 - 0.1 g/L | Present in much lower concentrations compared to human milk. |

| Other Mammalian Milk | ||

| Porcine Milk | Variable | Contains 3'-SL, but concentrations are not as well-documented as in human and bovine milk. |

| Caprine (Goat) Milk | Low | Generally contains low levels of 3'-Sialyllactose. |

| Microbial Production | ||

| Escherichia coli (engineered) | Up to 15.5 g/L | Fermentation processes with genetically modified E. coli have achieved high yields.[1] |

Experimental Protocols

The accurate quantification and purification of 3'-Sialyllactose from complex biological matrices like milk is crucial for research and development. The following section outlines a synthesized, detailed methodology based on established analytical techniques.

Extraction and Purification of 3'-Sialyllactose from Milk

This protocol describes the solid-phase extraction (SPE) of 3'-Sialyllactose from a milk sample using a graphitized carbon cartridge, a common and effective method for enriching acidic oligosaccharides.

Materials:

-

Whole milk sample

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN)

-

Ultrapure water

-

Graphitized carbon SPE cartridge

-

Centrifuge

-

Vacuum manifold for SPE

-

Lyophilizer or vacuum concentrator

Procedure:

-

Sample Preparation (Defatting and Deproteinization):

-

Centrifuge 10 mL of whole milk at 4,000 x g for 30 minutes at 4°C to separate the fat layer.

-

Carefully collect the skimmed milk phase.

-

To precipitate proteins, add an equal volume of cold ethanol (-20°C) to the skimmed milk, vortex, and incubate at -20°C for 1 hour.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the oligosaccharides.

-

-

Solid-Phase Extraction (SPE) with Graphitized Carbon:

-

Condition the graphitized carbon SPE cartridge by sequentially passing through 5 mL of 80% ACN with 0.1% TFA, followed by 5 mL of ultrapure water.

-

Load the oligosaccharide-containing supernatant onto the conditioned cartridge.

-

Wash the cartridge with 10 mL of ultrapure water to remove unbound neutral sugars and salts.

-

Elute the acidic oligosaccharides, including 3'-Sialyllactose, with 5 mL of 40% ACN containing 0.1% TFA.

-

-

Sample Concentration:

-

Dry the eluted fraction using a lyophilizer or a vacuum concentrator.

-

Reconstitute the dried sample in a known volume of ultrapure water for subsequent analysis.

-

Quantification of 3'-Sialyllactose by HPLC-MS/MS

This section outlines a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and specific quantification of 3'-Sialyllactose.

Instrumentation and Columns:

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., amide-based stationary phase).

-

Alternatively, a Porous Graphitic Carbon (PGC) column can be used for excellent separation of isomers.

Chromatographic Conditions (HILIC):

-

Mobile Phase A: 10 mM Ammonium Formate in water, pH 4.5

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-2 min: 80% B

-

2-10 min: Linear gradient from 80% to 60% B

-

10-12 min: Hold at 60% B

-

12.1-15 min: Return to 80% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: -3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimized for the specific instrument

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Analyte: 3'-Sialyllactose (precursor ion [M-H]⁻ at m/z 632.2)

-

Product Ions: Monitor characteristic fragment ions (e.g., m/z 290.1, 350.1)

-

Internal Standard: Use of an appropriate internal standard (e.g., ¹³C-labeled 3'-SL) is recommended for accurate quantification.